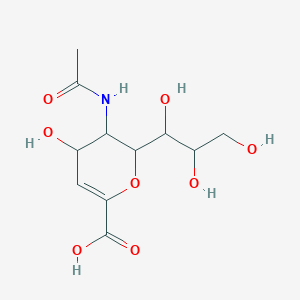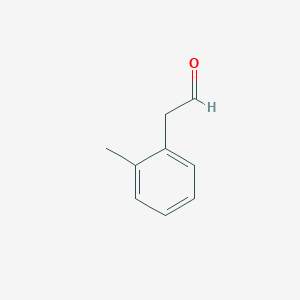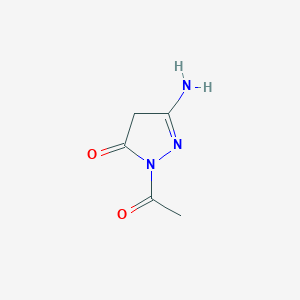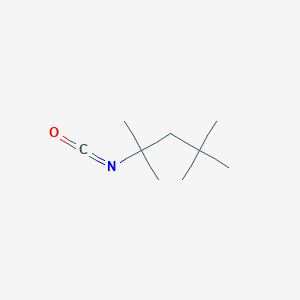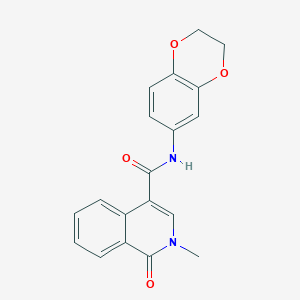
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
Overview
Description
2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is a fluorinated organic compound with the molecular formula C6H6F8O4. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) typically involves the reaction of perfluoroethane with difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed under basic conditions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific tissues.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include the formation of stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,3,3,3-tetrafluoropropanoyl fluoride)
- 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol
Uniqueness
Compared to similar compounds, 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is unique due to its specific arrangement of fluorine atoms and the presence of difluoroethanol groups. This unique structure imparts distinct chemical reactivity and physical properties, making it particularly valuable in specialized applications .
Properties
IUPAC Name |
2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAFBQLWOMNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146222-54-0 | |
| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-hydroxyethyl)-ω-(1,1-difluoro-2-hydroxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146222-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70381090 | |
| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146222-54-0, 129301-42-4 | |
| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], .alpha.-(1,1-difluoro-2-hydroxyethyl)-.omega.-(1,1-difluoro-2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129301-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does fluorinated triethylene glycol contribute to the properties of dental resins?
A: Research indicates that incorporating fluorinated triethylene glycol dimethacrylate (FTEGDMA), a derivative of fluorinated triethylene glycol, into Bisphenol A glycol dimethacrylate (BisGMA)/triethylene glycol dimethacrylate (TEGDMA) based dental resins can significantly reduce water sorption and polymerization shrinkage. [] This is attributed to the hydrophobic nature of the fluorine atoms present in FTEGDMA. Additionally, when combined with 2,2'-bis(4-methacryloxy ethoxy phenyl) propane (BisEMA), FTEGDMA-modified resins (specifically F1E9 with a 10:90 molar ratio of FTEGDMA and BisEMA) exhibit enhanced mechanical strength, likely due to a higher glass transition temperature. []
Q2: Can fluorinated triethylene glycol be used in the development of flexible optical waveguides?
A: Yes, studies have demonstrated the potential of highly fluorinated liquid prepolymers containing fluorinated triethylene glycol for flexible optical waveguide applications. [] Specifically, prepolymers incorporating fluorinated triethylene glycol exhibit desirable properties such as photocurability, transparency, and controllable refractive indices. The resulting films exhibit low optical loss, high thermal stability, and flexibility, making them suitable for waveguide fabrication. []
Q3: Are there any potential applications of fluorinated triethylene glycol derivatives in cancer immunotherapy?
A: Research suggests that fluorinated triethylene glycol derivatives of adenosine A2A receptor antagonists, inspired by preladenant, show potential as cancer immunotherapeutics. [] These derivatives demonstrate the ability to block the hypoxia-adenosinergic pathway on T cells, promoting tumor rejection. Specifically, compound 29, a fluorinated triethylene glycol derivative of preladenant, has shown promising results in in vitro functional bioassays. []
Q4: How does fluorinated triethylene glycol impact the wettability of polymers?
A: Studies comparing acrylate polymers with either a fluorinated triethylene glycol pendant group or a fluoroalkyl group reveal that the presence of the fluorinated triethylene glycol leads to smaller contact angles against water and non-fluorinated alcohols. [] This suggests that the etheric oxygen atoms in the ethylene glycol-type chain contribute to interactions with water and alcohols, influencing the polymer's wettability. []
Q5: Can fluorinated triethylene glycol be used in the development of gel polymer electrolytes for lithium-ion batteries?
A: Research indicates that incorporating fluorinated triethylene glycol into poly(vinylidene fluoride) (PVDF) copolymers can yield materials suitable for gel polymer electrolytes in lithium-ion batteries. [] Specifically, poly[VDF-g-oligo(EO)] graft copolymers, synthesized using a novel fluorinated triethylene glycol methacrylate monomer, exhibit good thermal properties and can form gel electrolytes with ionic liquids and silica nanoparticles. These electrolytes demonstrate promising ambient conductivity and electrochemical stability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


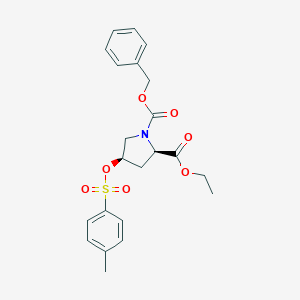
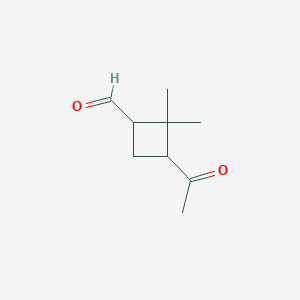
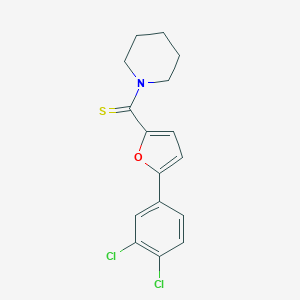
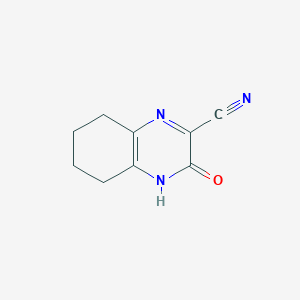
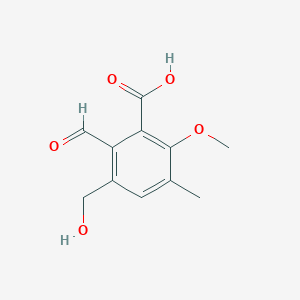
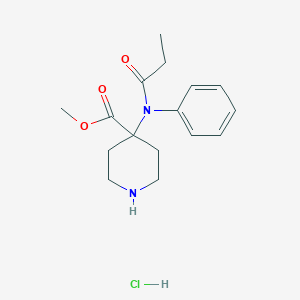
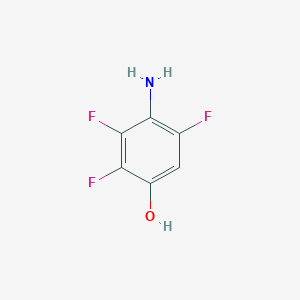
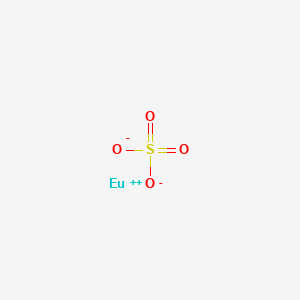
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
